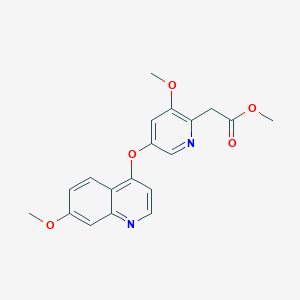

Methyl 2-(3-methoxy-5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate

Description

Properties

Molecular Formula |

C19H18N2O5 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

methyl 2-[3-methoxy-5-(7-methoxyquinolin-4-yl)oxypyridin-2-yl]acetate |

InChI |

InChI=1S/C19H18N2O5/c1-23-12-4-5-14-15(8-12)20-7-6-17(14)26-13-9-18(24-2)16(21-11-13)10-19(22)25-3/h4-9,11H,10H2,1-3H3 |

InChI Key |

WKONMPOCOOUHGZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1)OC3=CC(=C(N=C3)CC(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methoxy-5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate typically involves multiple steps:

-

Formation of the Quinoline Intermediate: : The synthesis begins with the preparation of the 7-methoxyquinoline intermediate. This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

-

Pyridine Ring Formation: : The next step involves the formation of the pyridine ring. This can be done through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

-

Coupling Reaction: : The quinoline and pyridine intermediates are then coupled through an etherification reaction. This involves the reaction of the hydroxyl group on the quinoline with a halogenated pyridine derivative in the presence of a base like potassium carbonate.

-

Esterification: : Finally, the ester group is introduced through a reaction with methyl chloroacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

-

Reduction: : Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.

-

Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

The compound has shown promise in antimicrobial applications due to its ability to interact with specific molecular targets such as enzymes and receptors involved in microbial growth. Studies indicate that derivatives of compounds with similar structures exhibit significant antibacterial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa .

2. Anticancer Properties

Research suggests that the quinoline and pyridine components can modulate pathways involved in cancer cell proliferation and survival. Compounds structurally related to methyl 2-(3-methoxy-5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate have been investigated for their anticancer effects, showing potential in inhibiting tumor growth in various cancer models .

3. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. Its structural features allow for interactions that can inhibit inflammatory mediators .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives based on the compound's structure against various bacterial strains. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential for development as antituberculosis agents .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of compounds related to this compound. Results showed significant inhibition of cell proliferation in breast cancer cell lines, indicating its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism by which Methyl 2-(3-methoxy-5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinoline and pyridine rings can intercalate with DNA or bind to active sites of enzymes, inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Quinoline vs. Pyrazole/Pyrimidine Cores

- The target compound’s quinoline core enables π-π stacking interactions with biological targets (e.g., DNA or enzymes), a feature absent in pyrazole () or pyrimidine () analogs .

- Pyrimidine-based compounds (e.g., ) are smaller and more electron-deficient, favoring interactions with nucleotide-binding pockets .

Substituent Effects

- Methoxy Groups : The target’s 3- and 7-methoxy groups enhance solubility and modulate electronic effects, contrasting with the trifluoromethyl () or chloro () substituents, which increase lipophilicity and metabolic stability .

Research Findings and Implications

Solubility and Bioavailability : The target compound’s methoxy groups likely confer higher aqueous solubility compared to trifluoromethyl () or chlorinated () analogs but may reduce membrane permeability .

Metabolic Stability : Trifluoromethyl groups (–6) resist oxidative metabolism, whereas the target’s methoxy groups may undergo demethylation, shortening half-life .

Target Selectivity: Quinoline derivatives often inhibit kinases (e.g., EGFR), while morpholine-containing compounds () may target serotonin or dopamine receptors .

Biological Activity

Methyl 2-(3-methoxy-5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C₁₈H₁₉N₃O₅ and a molecular weight of approximately 357.36 g/mol. The structural features include a methoxy group, a quinoline moiety, and a pyridine ring, which are essential for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds featuring quinoline and pyridine structures. For instance, a study reported that derivatives of methoxyquinoline exhibited significant activity against various bacterial strains, including E. coli and C. albicans , with minimum inhibitory concentrations (MIC) as low as 7.812 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound 3l | E. coli | 7.812 |

| Compound 3l | C. albicans | 31.125 |

| Compound 3c | S. aureus | Moderate |

| Compound 3d | P. aeruginosa | Moderate |

The antimicrobial action of methyl derivatives often involves disruption of bacterial cell membranes or inhibition of nucleic acid synthesis. The presence of the methoxy group enhances lipophilicity, improving cell membrane penetration and bioavailability .

Case Studies

- Study on Antituberculosis Activity : A series of quinolone derivatives were synthesized and tested for their antituberculosis properties, revealing that modifications at the methoxy positions significantly influenced efficacy . The presence of hydrophobic groups was found to enhance activity against Mycobacterium tuberculosis.

- Antibiofilm Activity : Another study evaluated the antibiofilm properties of similar compounds against uropathogenic strains, indicating that structural modifications could lead to enhanced antibiofilm effects, crucial for treating chronic infections .

Absorption and Bioavailability

The pharmacokinetic profile suggests that compounds with similar structures have favorable absorption characteristics, with many adhering to Lipinski's Rule of Five, indicating good oral bioavailability .

Toxicological Studies

Preliminary toxicological assessments indicate that these compounds exhibit low toxicity profiles in vitro, making them promising candidates for further development in therapeutic applications .

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-(3-methoxy-5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate, and how can intermediates be optimized?

Answer:

The synthesis typically involves sequential etherification and esterification steps. A plausible route includes:

Ether coupling : React 7-methoxyquinolin-4-ol with a halogenated pyridine derivative (e.g., 2-chloro-5-methoxypyridine) under basic conditions (K₂CO₃/DMF, 80°C) to form the pyridyl ether intermediate.

Acetate introduction : Treat the intermediate with methyl bromoacetate in the presence of a palladium catalyst (Pd(OAc)₂, PPh₃) to install the ester group.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Optimization tip : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts like unreacted quinoline or dimerization .

Basic: How should researchers characterize this compound’s purity and structural integrity?

Answer:

Combine multiple analytical techniques:

- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to assess purity (>95%) and confirm molecular mass.

- NMR : Assign peaks via ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to verify methoxy groups (δ 3.8–4.0 ppm), ester carbonyl (δ 170–172 ppm), and quinoline-proton coupling patterns.

- X-ray crystallography : For unambiguous confirmation, grow single crystals (e.g., in ethanol/water) and analyze using CheckCIF to validate bond lengths/angles .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Common contradictions arise from rotational isomers or solvent effects. Mitigation strategies:

- Variable-temperature NMR : Conduct experiments (25–60°C) to observe dynamic effects in the quinoline-pyridyl ether linkage.

- DFT calculations : Compare experimental ¹³C shifts with computational models (e.g., Gaussian09/B3LYP) to identify conformational preferences.

- 2D NMR (NOESY, HSQC) : Map spatial correlations between methoxy protons and quinoline aromatic protons to rule out misassignments .

Advanced: What experimental designs are suitable for studying its biological activity against kinase targets?

Answer:

Focus on kinase inhibition assays :

Target selection : Prioritize kinases with quinoline-binding domains (e.g., PI3Kα, MAPK) based on structural homology to known inhibitors .

In vitro assay : Use ADP-Glo™ kinase assay (ATP concentration: 10 µM) with recombinant kinase and varying compound concentrations (0.1–100 µM).

Data analysis : Calculate IC₅₀ using nonlinear regression (GraphPad Prism) and validate with counter-screens against off-target kinases (e.g., EGFR, CDK2).

Structural docking : Perform molecular docking (AutoDock Vina) to predict binding modes in the kinase ATP pocket .

Advanced: How can researchers investigate the compound’s pharmacokinetic properties?

Answer:

Employ ADME profiling :

- Solubility : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (HPLC quantification).

- Metabolic stability : Incubate with liver microsomes (human/rat, 37°C) and monitor parent compound depletion via LC-MS/MS.

- Plasma protein binding : Use ultrafiltration (10 kDa membrane) to determine free fraction in plasma.

- Caco-2 permeability : Assess intestinal absorption potential (Papp >1×10⁻⁶ cm/s indicates high permeability) .

Advanced: What strategies can optimize supramolecular interactions in crystal engineering?

Answer:

Leverage hydrogen-bonding and π-π stacking motifs:

Co-crystallization : Screen with dicarboxylic acids (e.g., succinic acid) to exploit ester-carbonyl hydrogen bonds.

Solvent selection : Use low-polarity solvents (toluene/ethyl acetate) to enhance π-π interactions between quinoline and pyridyl rings.

Thermal analysis : Perform DSC/TGA to identify polymorphs and assess thermal stability of crystal forms .

Advanced: How to analyze electronic effects of substituents on reactivity?

Answer:

Combine computational and experimental approaches :

- Hammett analysis : Synthesize analogs with electron-withdrawing/donating groups (e.g., -NO₂, -OMe) and correlate reaction rates (e.g., ester hydrolysis) with σ values.

- Electrostatic potential maps : Generate maps (via Multiwfn) to visualize electron density at reactive sites (e.g., quinoline N-oxide formation).

- Kinetic isotope effects : Compare kH/kD for deuterated methoxy groups to probe rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.